2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohepta-2,4,6-trien-1-one and 3,3,4,4,5,5,6,6,6-Nonafluorohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol, facilitating nucleophilic substitution.
Reaction: The deprotonated alcohol reacts with cyclohepta-2,4,6-trien-1-one to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohepta-2,4,6-trien-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate as a base in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one stands out due to its unique combination of a cyclohepta-2,4,6-trien-1-one core and a highly fluorinated side chain. This structure imparts distinct chemical and physical properties, such as enhanced stability and hydrophobicity, making it valuable for specialized applications.
Properties
CAS No. |
195044-31-6 |
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Molecular Formula |
C13H9F9O2 |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)6-7-24-9-5-3-1-2-4-8(9)23/h1-5H,6-7H2 |
InChI Key |
KTSVQTXVFNLXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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